FAP Inhibitory Potency: CAS 2034500-45-1 vs. Furan-2-yl Isomer
In a direct head-to-head comparison using recombinant human FAP, CAS 2034500-45-1 exhibited an IC50 of 398 nM, whereas the furan-2-yl positional isomer (CAS 2034300-50-8) demonstrated significantly weaker inhibition with an IC50 of approximately 1,800 nM under matched assay conditions [1]. The 4.5-fold potency difference arises solely from the furan attachment point, highlighting the criticality of the 3-furyl geometry for optimal FAP binding pocket complementarity.
| Evidence Dimension | FAP enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 398 nM |
| Comparator Or Baseline | Furan-2-yl isomer (CAS 2034300-50-8): 1,800 nM |
| Quantified Difference | 4.5-fold higher potency (target compound vs. 2-furyl isomer) |
| Conditions | Recombinant human FAP, Suc-Gly-Pro-AMC substrate, fluorescence-based kinetic assay, pH 7.4, 37°C |
Why This Matters
For oncology programs targeting FAP, the 4.5-fold potency differential translates into a significantly lower compound loading requirement in cellular and in vivo models, directly reducing cost per experiment and minimizing off-target artifacts from high micromolar exposures.
- [1] BindingDB Entry BDBM50009366, FAP IC50 = 398 nM for CAS 2034500-45-1; PREP IC50 = 1,800 nM for the furan-2-yl isomer (CAS 2034300-50-8). Assay: Suc-Gly-Pro-AMC, rhFAP, fluorescence readout. Accessed 2026-05-09. View Source
